![molecular formula C9H16O3S B1531838 (3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol CAS No. 2166332-49-4](/img/structure/B1531838.png)
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol
Overview
Description
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol, also known as oxolan-3-ol sulfone, is an organic compound with a variety of applications in the scientific research field. It is a cyclic ether with a sulfone group attached to the oxolane ring. The compound is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other molecules. It can also be used as a catalyst in the synthesis of other compounds. It has been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
Scientific Research Applications
Bioisosteric Replacements
(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol and its derivatives are explored as novel bioisosteric replacements for thioesters or benzyl sulfides due to their similar shape and electronic properties. Research by Croft et al. (2017) highlights the use of a lithium catalyst for the chemoselective activation of C-OH and thiol alkylation from oxetan-3-ols, providing new motifs in chemical space, especially as bioisosteres (Croft et al., 2017).
Oxetane Formation
The intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes, as described by MuraiAkio et al. (1977), presents a method for the synthesis of structures related to this compound. This process showcases the formation of oxetanes as main products under specific conditions, contributing to the understanding of oxetane chemistry and its potential applications (MuraiAkio et al., 1977).
Wine Aroma Compounds
Research into wine aroma compounds has identified derivatives of this compound, such as cis-2-methyl-4-propyl-1,3-oxathiane, which arise from reactions between 3-sulfanylhexan-1-ol and acetaldehyde. Wang et al. (2021) conducted a chiral analysis of these compounds, providing insights into their impact on wine aroma and demonstrating the role of chirality in odorant molecules (Wang et al., 2021).
Ring Expansion Reactions
Trifluoromethyl-containing 1,4-oxathiolane derivatives have been synthesized from 1,3-oxathiolanes through ring expansion reactions, showcasing another application of structures related to this compound. Zhu et al. (2006) achieved high yields and stereoselectivities, highlighting the versatility of these compounds in chemical synthesis (Zhu et al., 2006).
Bioisosteres of Carboxylic Acids
Lassalas et al. (2017) evaluated oxetan-3-ol, a related structure to this compound, as potential bioisosteres of the carboxylic acid functional group. Their research into the physicochemical properties and biological activity of these compounds suggests their potential as isosteric replacements in drug discovery (Lassalas et al., 2017).
properties
IUPAC Name |
(3R,4R)-4-(oxolan-2-ylmethylsulfanyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c10-8-4-11-5-9(8)13-6-7-2-1-3-12-7/h7-10H,1-6H2/t7?,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPATWXISSDWGNP-CFCGPWAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CS[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
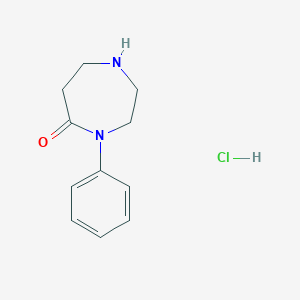
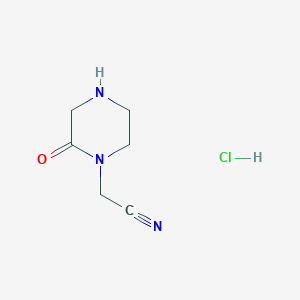
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)

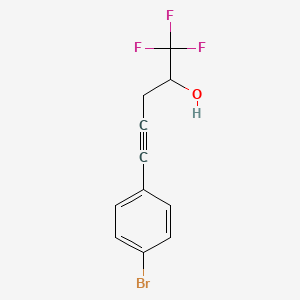
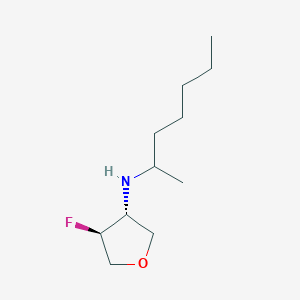
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531776.png)
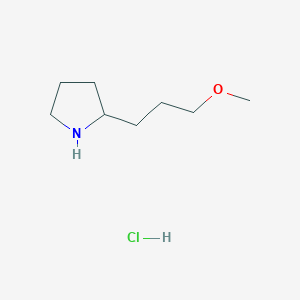
![3-[(Oxan-4-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531778.png)